molecular formula C19H14ClFN2O4S B3402643 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1060169-76-7

3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3402643
CAS No.: 1060169-76-7
M. Wt: 420.8 g/mol
InChI Key: PLZGPVYYKLZMRU-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with chlorine (C3) and fluorine (C4), linked to an indoline moiety functionalized with a furan-2-carbonyl group. The chlorine and fluorine substituents enhance electrophilicity and metabolic stability, while the indoline-furan hybrid may confer selectivity toward biological targets such as kinases, receptors, or autophagy regulators .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O4S/c20-15-11-14(5-6-16(15)21)28(25,26)22-13-4-3-12-7-8-23(17(12)10-13)19(24)18-2-1-9-27-18/h1-6,9-11,22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZGPVYYKLZMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, which is then subjected to various functional group transformations to introduce the chloro, fluoro, and furan-2-carbonyl groups. The final step involves the sulfonation reaction to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of catalytic processes and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole and furan moieties can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with bases like potassium phosphate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can modify the functional groups on the indole and furan rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: The compound can be used in the development of new therapeutic agents and in the study of drug metabolism and pharmacokinetics.

    Industrial Applications: It can be used in the synthesis of more complex molecules for use in various industrial applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

(a) Thiophene-Linked Sulfonamides

Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC50 = 10.25 µM) exhibit antiproliferative activity against breast cancer cells, attributed to the thiophene moiety’s electron-rich nature and planar structure, which facilitates DNA intercalation or kinase inhibition .

(b) Adamantyl-Benzenesulfonamides

4-(1-Adamantyl)benzenesulfonamide (AdBeSA) demonstrates the versatility of sulfonamides in targeting diverse pathways, such as carbonic anhydrase inhibition . Unlike AdBeSA, the target compound’s indoline-furan substituent may favor interactions with hydrophobic pockets in autophagy-related proteins or NMDA receptors.

Chloro/Fluoro-Substituted Benzenesulfonamides

(a) TCN-201 (3-Chloro-4-Fluoro-N-[4-[[2-(Phenylcarbonyl)Hydrazino]Carbonyl]Benzyl]Benzenesulfonamide)

TCN-201 is a negative allosteric modulator of glycine at GluN1/GluN2A NMDA receptors. Its 3-chloro-4-fluoro substitution pattern mirrors the target compound, but the benzyl-hydrazine group in TCN-201 confers specificity for ion channel modulation . The target’s indoline-furan system may instead target intracellular enzymes or autophagy regulators.

(b) 5-Bromo-N-(4-Chloro-3-(Trifluoromethyl)Phenyl)-1-(Furan-3-Carbonyl)Indoline-6-Sulfonamide (15g)

This indoline-based autophagy inhibitor highlights the impact of furan positional isomerism : the furan-3-carbonyl group in 15g versus furan-2-carbonyl in the target compound. Subtle changes in carbonyl positioning can alter steric interactions with autophagy proteins like LC3 or Beclin-1 .

Pesticide-Related Sulfonamides

Compounds such as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) illustrate sulfonamide utility in agrochemicals. Unlike cyprofuram’s tetrahydrofuran and cyclopropane motifs, the target compound’s aromatic furan and indoline groups suggest a preference for eukaryotic cellular targets over plant pathogens .

Key Insights from Structural Variations

Chloro/Fluoro Substitution : The 3-Cl,4-F pattern enhances binding to hydrophobic pockets (e.g., NMDA receptors in TCN-201 or kinase ATP-binding sites).

Heterocycle Choice : Thiophene derivatives favor antiproliferative activity , while furan-indoline systems may optimize autophagy or kinase inhibition .

Positional Isomerism : Furan-2 vs. 3-carbonyl alters steric compatibility with target proteins, as seen in 15g’s autophagy inhibition .

Biological Activity

3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound notable for its potential biological activity. This compound integrates several functional groups, including chloro, fluoro, furan, indole, and sulfonamide moieties, which contribute to its unique pharmacological properties.

The synthesis of this compound typically involves a multi-step organic synthesis process. The initial step often includes the preparation of the indole derivative, followed by various functional group transformations to introduce the chloro, fluoro, and furan-2-carbonyl groups. The final step usually involves sulfonation to yield the benzenesulfonamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, which can lead to diverse biological effects depending on the target and context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating a potential role as an antibacterial agent. In particular, studies have shown that derivatives of similar structures possess bactericidal effects against Gram-positive bacteria .

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (μM)Mechanism
This compoundStaphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Similar DerivativeEnterococcus faecalis62.5 - 125Inhibition of nucleic acid synthesis

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for anticancer activity. Research findings suggest that it can inhibit cell proliferation in various cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The compound's mechanism may involve inducing apoptosis and disrupting tubulin polymerization, leading to cell cycle arrest .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism
DU-1450.054Apoptosis induction
HeLa0.048Tubulin polymerization inhibition
A5490.040Cell cycle arrest at G2/M phase

Case Studies

  • Antimicrobial Efficacy : A study highlighted that similar compounds demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound could effectively reduce biofilm biomass by up to 90% in certain conditions .
  • Cancer Cell Studies : Another investigation into the anticancer effects revealed that the compound led to a marked decrease in viability in A549 lung cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) with an indoline derivative. Key steps include:

Nucleophilic Substitution : React the sulfonyl chloride with 6-aminoindoline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .

Furan-2-carbonyl Incorporation : Acylate the indoline nitrogen using furan-2-carbonyl chloride in anhydrous dichloromethane with catalytic DMAP .

Q. Optimization Strategies :

  • Use HPLC to monitor reaction progress and minimize side products.
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of furan-2-carbonyl chloride to indoline) to drive the reaction to completion.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.8–8.2 ppm for sulfonamide protons; ¹³C NMR: 160–165 ppm for carbonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₂₀H₁₄ClFN₂O₄S: 448.03 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or off-target effects. Follow these steps:

Standardize Assay Protocols : Use a randomized block design (as in ) to control for batch effects.

Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ values.

Counter-Screens : Evaluate selectivity against related targets (e.g., kinase panels for kinase inhibitors) .

Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What computational strategies are effective for predicting the compound’s target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the sulfonamide group positioned in hydrophobic pockets (e.g., EGFR ATP-binding site). Prioritize docking poses with hydrogen bonds to backbone amides .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
  • Pharmacophore Modeling : Map electrostatic and steric features (e.g., sulfonamide as a hydrogen bond acceptor) to align with known inhibitors .

Q. How can researchers design stability studies to evaluate the compound under physiological conditions?

Methodological Answer:

Buffer Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

Light Sensitivity : Expose to UV light (254 nm) and measure photodegradation kinetics.

Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., >150°C suggests solid-state stability) .

Q. Key Stability Parameters :

  • Half-life in Plasma : >4 hours for in vivo applicability.
  • Degradation Products : Identify major metabolites (e.g., hydrolyzed furan ring) using tandem MS .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace furan with thiophene or alter the sulfonamide’s halogen substituents) .
  • Biological Testing : Use a panel of related targets (e.g., kinases, GPCRs) to map selectivity.
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. Example SAR Table :

DerivativeR₁ (Sulfonamide)R₂ (Indoline)IC₅₀ (µM)
Parent3-Cl, 4-FFuran-2-carbonyl0.5
Analog 13-Br, 4-FThiophene-2-carbonyl1.2
Analog 23-Cl, 4-ClFuran-2-carbonyl5.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

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